

ZK-806450: A Computational Exploration of its Antiviral Potential

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Compound of Interest

Compound Name: ZK-806450

Cat. No.: B10760879

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An In-depth Technical Guide on the Computationally-Predicted Target Proteins and Binding Sites of **ZK-806450**

Introduction

ZK-806450 is a small molecule that has been identified through computational screening as a potential inhibitor of key viral proteins from SARS-CoV-2 and the dengue virus. This document provides a comprehensive overview of the current, publicly available in silico data regarding its putative target proteins, binding sites, and predicted binding affinities. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of **ZK-806450**. It is important to note that the data presented is primarily derived from computational modeling and simulation studies, and awaits experimental validation.

Target Proteins and Binding Affinities

Computational studies have identified three primary viral protein targets for **ZK-806450**: the 3C-like protease (3CLpro) of SARS-CoV-2, the envelope protein of the dengue virus, and the non-structural protein 1 (nsp1) of SARS-CoV-2. The predicted binding affinities are summarized in the tables below.

Table 1: Predicted Binding Affinity of ZK-806450 for SARS-CoV-2 3CL Protease

Computational Study	Predicted Binding Energy (kcal/mol)	Proposed Binding Site
Novak J, et al. (2022)	-8.2 to -9.3 (across different protein conformations)	Allosteric site in the groove between domains II and III
Chatterjee S, et al. (2021)	-8.9 to -10.3 (for a group of compounds including ZK-806450)	Not specified

Table 2: Predicted Binding Characteristics of ZK-806450 for Dengue Virus Envelope Protein

Computational Study	Predicted Binding Characteristic	Proposed Binding Site
Chaudhuri D, et al. (2025)	Higher affinity than the natural ligand, heparan sulphate.[1]	Glycosaminoglycan (GAG) binding site.[1][2]

Table 3: Predicted Binding Affinity of ZK-806450 for SARS-CoV-2 nsp1

Computational Study	Predicted Binding Energy (kcal/mol)	Proposed Binding Site
de Lima Menezes G, et al. (2020)	Favorable energy score within a range of -6.9 to -10.4 (for a group of three compounds including ZK-806450).[3]	Near C-terminal pockets.

Proposed Binding Sites and Mechanism of Action SARS-CoV-2 3CL Protease

ZK-806450 is predicted to bind to an allosteric site on the SARS-CoV-2 3CL protease, located in a groove between domains II and III.[2] This binding is hypothesized to interfere with the dimerization of the protease, which is essential for its catalytic activity. By preventing

dimerization, **ZK-806450** could effectively inhibit the protease's function in cleaving the viral polyprotein, thereby halting viral replication.

Dengue Virus Envelope Protein

The proposed target for **ZK-806450** on the dengue virus is the glycosaminoglycan (GAG) binding site on the envelope protein.^{[1][2]} This site is crucial for the initial attachment of the virus to host cells, a process mediated by the interaction with heparan sulphate. Computational simulations suggest that **ZK-806450** binds to this site with a higher affinity than heparan sulphate, indicating its potential to act as a competitive inhibitor of viral entry.^[1]

SARS-CoV-2 nsp1

For SARS-CoV-2 nsp1, **ZK-806450** is predicted to bind to pockets located near the C-terminus of the protein. The nsp1 protein is a key virulence factor that suppresses host gene expression by blocking the mRNA entry channel of the ribosome. Inhibition of nsp1 function by **ZK-806450** could potentially restore host protein synthesis and attenuate viral pathogenesis.

Experimental Protocols (Based on General Computational Methodologies)

The following sections describe generalized protocols for the computational experiments that have been reported in the study of **ZK-806450**. It is important to emphasize that these are not the specific, detailed protocols from the cited studies, as those were not available in the public domain.

Molecular Docking

- Protein and Ligand Preparation:
 - Obtain the 3D crystal structure of the target protein (e.g., SARS-CoV-2 3CLpro, PDB ID: 6LU7) from the Protein Data Bank.
 - Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

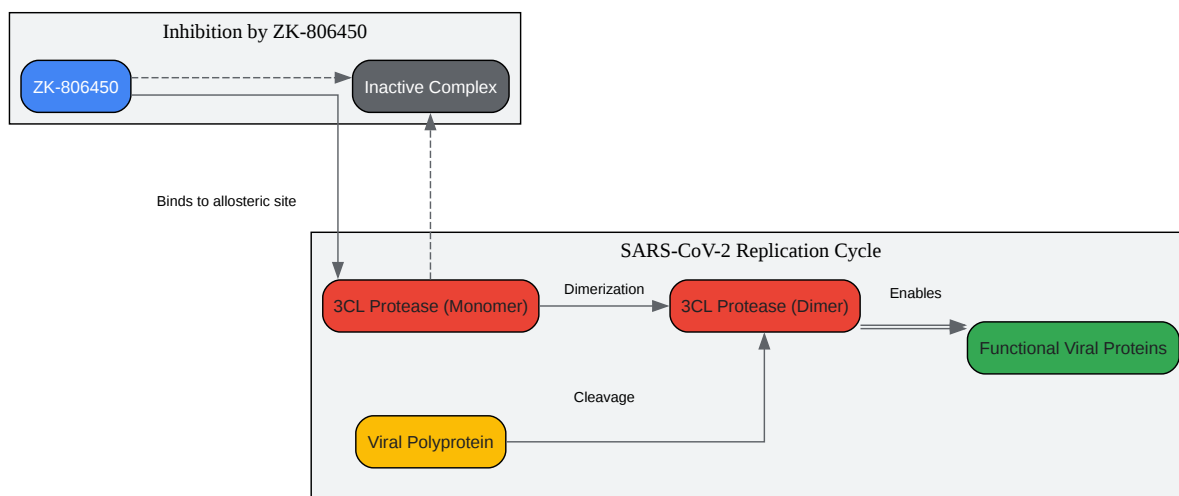
- Obtain the 3D structure of **ZK-806450** and optimize its geometry using a suitable force field.
- Grid Generation:
 - Define the binding site on the target protein based on known active sites, allosteric sites, or through blind docking approaches.
 - Generate a grid box that encompasses the defined binding site.
- Docking Simulation:
 - Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of **ZK-806450** within the defined grid box.
 - Perform multiple docking runs to ensure conformational sampling.
- Analysis:
 - Analyze the docking results to identify the most favorable binding poses based on the predicted binding energy.
 - Visualize the protein-ligand interactions to identify key residues involved in binding.

Molecular Dynamics (MD) Simulation

- System Setup:
 - Use the best-docked complex of the protein and **ZK-806450** as the starting structure.
 - Solvate the complex in a water box with appropriate ions to neutralize the system.
- Minimization and Equilibration:
 - Perform energy minimization to remove steric clashes.
 - Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).

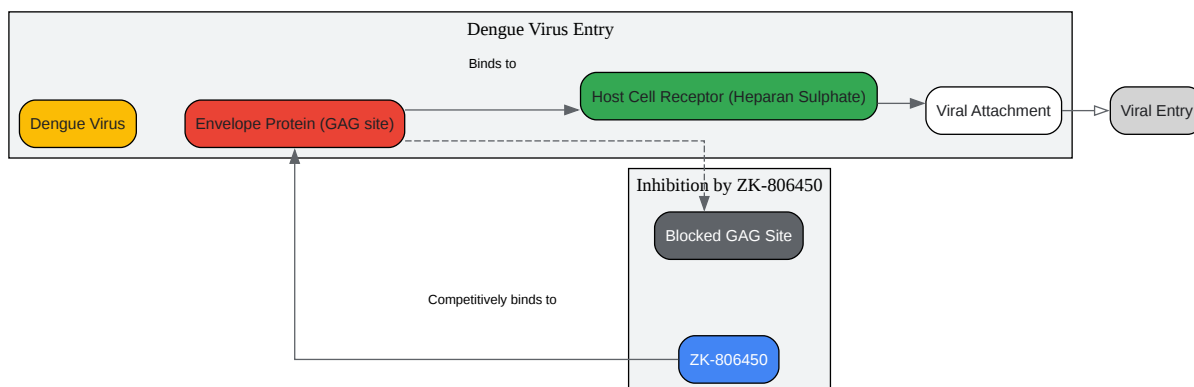
- Production Run:
 - Run the production MD simulation for a sufficient length of time (e.g., 100-200 ns) to observe the dynamics and stability of the complex.
- Trajectory Analysis:
 - Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies (e.g., using MM/PBSA or MM/GBSA).
 - Analyze the hydrogen bond network and other non-covalent interactions between the protein and the ligand over time.

Visualizations



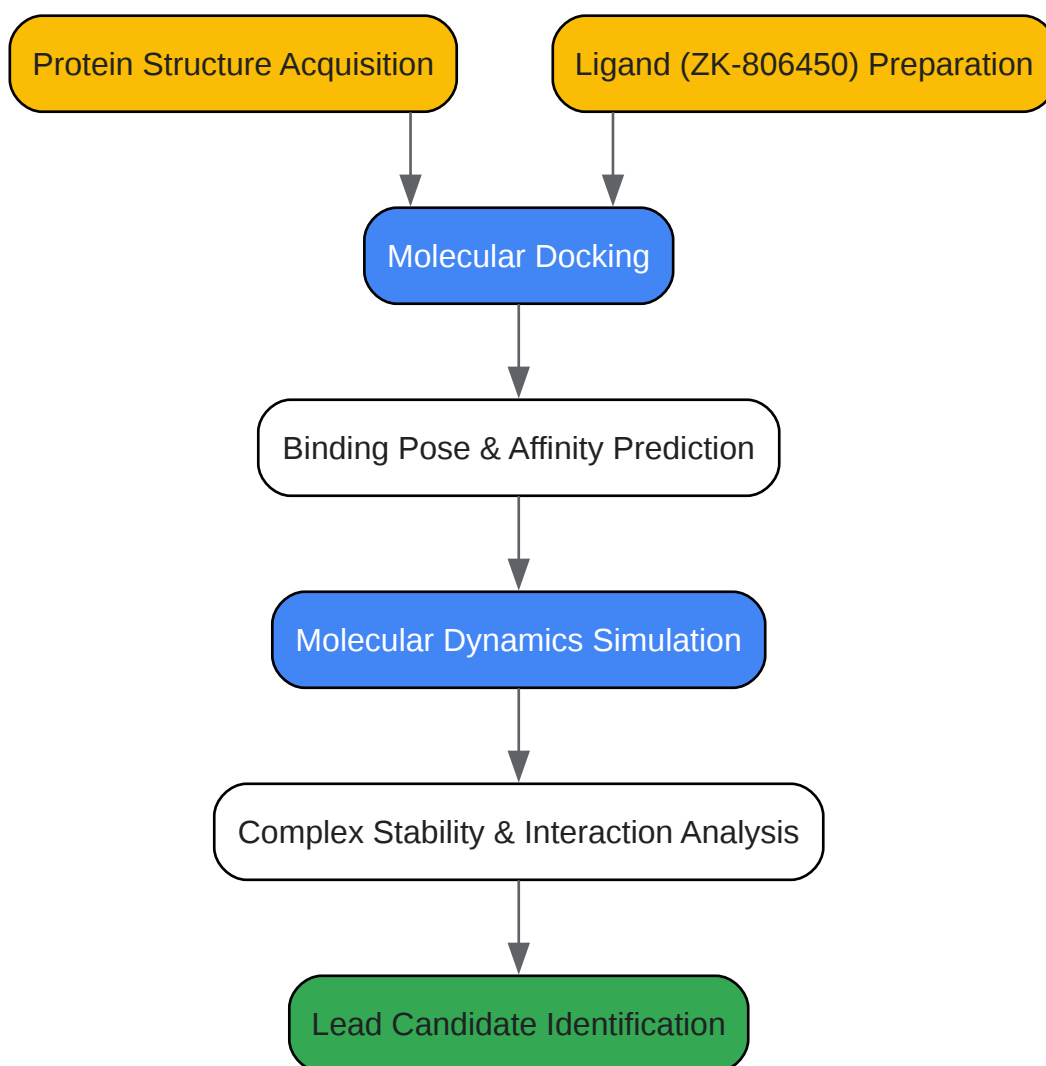
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Caption: Proposed mechanism of SARS-CoV-2 3CL protease inhibition by **ZK-806450**.



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Caption: Proposed mechanism of Dengue Virus entry inhibition by **ZK-806450**.



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